Cas no 2227705-03-3 ((2R)-5,5-dimethoxypentan-2-ol)

(2R)-5,5-dimethoxypentan-2-ol Chemical and Physical Properties
Names and Identifiers
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- (2R)-5,5-dimethoxypentan-2-ol
- 2227705-03-3
- EN300-1999685
-
- Inchi: 1S/C7H16O3/c1-6(8)4-5-7(9-2)10-3/h6-8H,4-5H2,1-3H3/t6-/m1/s1
- InChI Key: WHHRGEYFNVJUEA-ZCFIWIBFSA-N
- SMILES: O(C)C(CC[C@@H](C)O)OC
Computed Properties
- Exact Mass: 148.109944368g/mol
- Monoisotopic Mass: 148.109944368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 5
- Complexity: 71.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 38.7Ų
(2R)-5,5-dimethoxypentan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1999685-0.1g |
(2R)-5,5-dimethoxypentan-2-ol |
2227705-03-3 | 0.1g |
$1357.0 | 2023-09-16 | ||
Enamine | EN300-1999685-0.05g |
(2R)-5,5-dimethoxypentan-2-ol |
2227705-03-3 | 0.05g |
$1296.0 | 2023-09-16 | ||
Enamine | EN300-1999685-0.25g |
(2R)-5,5-dimethoxypentan-2-ol |
2227705-03-3 | 0.25g |
$1420.0 | 2023-09-16 | ||
Enamine | EN300-1999685-10g |
(2R)-5,5-dimethoxypentan-2-ol |
2227705-03-3 | 10g |
$6635.0 | 2023-09-16 | ||
Enamine | EN300-1999685-1.0g |
(2R)-5,5-dimethoxypentan-2-ol |
2227705-03-3 | 1g |
$1543.0 | 2023-06-03 | ||
Enamine | EN300-1999685-5.0g |
(2R)-5,5-dimethoxypentan-2-ol |
2227705-03-3 | 5g |
$4475.0 | 2023-06-03 | ||
Enamine | EN300-1999685-1g |
(2R)-5,5-dimethoxypentan-2-ol |
2227705-03-3 | 1g |
$1543.0 | 2023-09-16 | ||
Enamine | EN300-1999685-2.5g |
(2R)-5,5-dimethoxypentan-2-ol |
2227705-03-3 | 2.5g |
$3025.0 | 2023-09-16 | ||
Enamine | EN300-1999685-0.5g |
(2R)-5,5-dimethoxypentan-2-ol |
2227705-03-3 | 0.5g |
$1482.0 | 2023-09-16 | ||
Enamine | EN300-1999685-10.0g |
(2R)-5,5-dimethoxypentan-2-ol |
2227705-03-3 | 10g |
$6635.0 | 2023-06-03 |
(2R)-5,5-dimethoxypentan-2-ol Related Literature
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Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
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Ping Tong Food Funct., 2020,11, 628-639
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Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
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Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
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Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
Additional information on (2R)-5,5-dimethoxypentan-2-ol
Introduction to (2R)-5,5-Dimethoxypentan-2-Ol (CAS No. 2227705-03-3)
(2R)-5,5-Dimethoxypentan-2-Ol, also known by its CAS number 2227705-03-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is a chiral secondary alcohol with a unique structure that has been explored for its potential applications in drug development and as a building block in organic synthesis. The compound's name reflects its structural features: it is a pentanol derivative with two methoxy groups attached to the fifth carbon atom and an alcohol group on the second carbon atom in the R configuration.
The synthesis of (2R)-5,5-Dimethoxypentan-2-Ol has been optimized through various methods, including enzymatic resolution and asymmetric catalysis. These advancements have made it more accessible for research purposes. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive compounds, particularly in the development of novel antibiotics and anti-inflammatory agents.
One of the most notable aspects of this compound is its stereochemistry. The R configuration at the second carbon atom plays a critical role in determining its biological activity. Researchers have utilized this property to investigate its enantioselective synthesis and its potential as a chiral auxiliary in asymmetric synthesis. This has led to significant contributions to the field of asymmetric catalysis, where (2R)-5,5-Dimethoxypentan-2-Ol serves as a valuable tool for constructing complex molecular architectures.
In terms of applications, (2R)-5,5-Dimethoxypentan-2-Ol has been explored for its ability to modulate cellular signaling pathways. Recent studies have demonstrated its potential as a lead compound in the development of therapies targeting neurodegenerative diseases such as Alzheimer's disease. Its methoxy groups confer hydrophilic properties, which enhance its bioavailability and make it an attractive candidate for drug delivery systems.
The structural versatility of (2R)-5,5-Dimethoxypentan-2-Ol has also made it a valuable substrate for click chemistry reactions. These reactions enable the rapid construction of complex molecules with high precision, further expanding its utility in medicinal chemistry. Additionally, its use as a precursor in the synthesis of natural product analogs has opened new avenues for exploring bioactive compounds with improved potency and selectivity.
From an environmental standpoint, researchers have investigated the biodegradability and toxicity profiles of (2R)-5,5-Dimethoxypentan-2-Ol. These studies are crucial for ensuring that its use in industrial and pharmaceutical applications does not pose risks to human health or ecosystems. Preliminary findings suggest that it exhibits low toxicity and is readily biodegradable under aerobic conditions.
In conclusion, (2R)-5,5-Dimethoxypentan-2-Ol (CAS No. 1186441996) is a multifaceted compound with promising applications across various domains of chemistry and pharmacology. Its unique structure, stereochemical properties, and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions in drug discovery and organic synthesis.
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